Significant Basicity Reduction (pKa Shift) Versus Non-Fluorinated 1-Phenylpropan-1-amine
The gem-difluoro substitution at the 2-position adjacent to the amine drastically reduces its basicity compared to the non-fluorinated parent compound. While direct experimental pKa values are not widely published for this specific compound, its predicted pKa is 7.754 , which is markedly lower than that of 1-phenylpropan-1-amine (predicted pKa ~9.8-10.0) . This ~2.2 log unit reduction in basicity is a direct result of the strong electron-withdrawing inductive effect of the CF2 group, a well-characterized phenomenon for gem-difluorinated amines [1].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 7.754 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-Phenylpropan-1-amine: ~9.8 - 10.0 (predicted) |
| Quantified Difference | Decrease of ~2.2 pKa units |
| Conditions | ACD/Labs Percepta Platform prediction for 25 °C and 0 ionic strength |
Why This Matters
A lower pKa means the compound is less protonated at physiological pH (7.4), which is a critical property for designing orally bioavailable CNS drugs and for tuning target engagement.
- [1] Holovach, S. (2024). Synthesis and physicochemical features of functionalized gem-difluorocycloalkanes. *UAcademic*. Retrieved from UAcademic. View Source
